Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate: is a chemical compound that features a quinazoline moiety attached to a piperazine ring, which is further substituted with a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated quinazoline derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a scaffold for the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity . The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinazoline moiety, which imparts specific biological activities and chemical reactivity. This distinguishes it from other piperazine derivatives that may lack the quinazoline functionality .
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 4-quinazolin-4-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15-13-6-4-5-7-14(13)18-12-19-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
FXCHRPGMDVFZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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